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molecular formula C11H8N2O3 B8336400 3-(4-Formyl-phenyl)-isoxazole-5-carboxylic acid amide

3-(4-Formyl-phenyl)-isoxazole-5-carboxylic acid amide

Cat. No. B8336400
M. Wt: 216.19 g/mol
InChI Key: DVQGESPSQYCHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296711B2

Procedure details

To a solution of 3-(4-hydroxymethyl-phenyl)-isoxazole-5-carboxylic acid amide (which may be prepared as described in Preparation of Intermediate 19; 100 mg, 0.46 mmol) in DMSO (1.5 mL) was added Dess-Martin periodinane (214 mg, 0.5 mmol). The mixture was stirred at room temperature for 2.5 h. Water (5 mL) was added and the mixture was filtered to give a white solid. The filtrate was extracted three times with EtOAc and the combined extracts were dried (Na2SO4), filtered and evaporated to give a residue. The white solid from the first filtration was triturated with MeOH and the mixture was filtered. The filtrate was evaporated to give a second residue. The two residues were combined and purified by chromatography (25% acetone/CH2Cl2) to give 3-(4-formyl-phenyl)-isoxazole-5-carboxylic acid amide (50 mg, 50%).
Name
3-(4-hydroxymethyl-phenyl)-isoxazole-5-carboxylic acid amide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:13]=[C:12]([C:14]([NH2:16])=[O:15])[O:11][N:10]=2)=[CH:5][CH:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.O>CS(C)=O>[CH:2]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:13]=[C:12]([C:14]([NH2:16])=[O:15])[O:11][N:10]=2)=[CH:7][CH:8]=1)=[O:1]

Inputs

Step One
Name
3-(4-hydroxymethyl-phenyl)-isoxazole-5-carboxylic acid amide
Quantity
100 mg
Type
reactant
Smiles
OCC1=CC=C(C=C1)C1=NOC(=C1)C(=O)N
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C=C1)C1=NOC(=C1)C(=O)N
Name
Quantity
214 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
FILTRATION
Type
FILTRATION
Details
The white solid from the first filtration
CUSTOM
Type
CUSTOM
Details
was triturated with MeOH
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a second residue
CUSTOM
Type
CUSTOM
Details
purified by chromatography (25% acetone/CH2Cl2)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C1=NOC(=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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